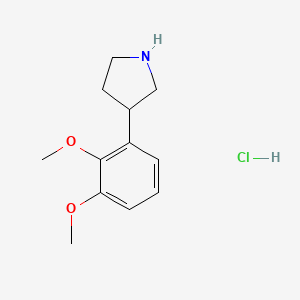
3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1236862-17-1 . It has a molecular weight of 243.73 and its linear formula is C12 H17 N O2 . Cl H . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride” is 1S/C12H17NO2.ClH/c1-14-11-5-3-4-10 (12 (11)15-2)9-6-7-13-8-9;/h3-5,9,13H,6-8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride” is a solid at room temperature . It has a molecular weight of 243.73 and its linear formula is C12 H17 N O2 . Cl H .Scientific Research Applications
Synthesis and Characterization of Novel Polymers
Researchers have developed new polyimides derived from pyridine-bridged aromatic dianhydride monomers, showcasing advancements in the synthesis of materials with potential applications in electronics and materials science. These polymers, synthesized through polycondensation with various aromatic diamines, demonstrate good solubility in aprotic amide solvents and exhibit excellent thermal stability and mechanical properties. The novel synthesis approach and characterization of these polymers highlight the potential for creating materials with tailored properties for specific applications in high-performance plastics and coatings (Wang et al., 2006).
Photochemical Dimerization
In a study exploring the photochemical dimerization of 2-aminopyridines and 2-pyridones, the formation of 1,4-dimers upon ultraviolet irradiation in hydrochloric acid solution was investigated. This research contributes to the understanding of photochemical reactions involving heterocyclic compounds, offering insights into the synthesis of complex structures from simpler precursors, with implications for developing photo-responsive materials (Taylor & Kan, 1963).
Intramolecular Hydrogen Atom Transfer
A study on 2-[2-(2-Pyrrolyl)ethenyl]pyridine highlighted its ability to undergo intramolecular hydrogen atom transfer, facilitated by a hydrogen bond between the pyridine and pyrrole rings. This phenomenon, observed under direct irradiation, points to potential applications in the study of photophysical processes and the design of molecular systems capable of specific isomerizations or chemical transformations upon exposure to light (Obi, Sakuragi, & Arai, 1998).
Conducting Polymers from Low Oxidation Potential Monomers
Research into conducting polymers derived from bis(pyrrol-2-yl) arylenes, including their synthesis and electrochemical properties, showcases the potential of using low oxidation potential monomers to create materials with stable electrical conductivity. These findings have implications for the development of new electronic materials, highlighting the importance of molecular design in achieving desired electrical properties (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).
Heterocyclic Ring Expansions
The reaction of pyrroles with dichlorocarbene, leading to the formation of 3-chloropyridines, provides insights into the mechanisms of heterocyclic ring expansions. This study not only advances the understanding of chemical reactivity but also opens pathways for synthesizing pyridine derivatives, which are valuable in various chemical and pharmaceutical applications (Jones & Rees, 1969).
properties
IUPAC Name |
3-(2,3-dimethoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-5-3-4-10(12(11)15-2)9-6-7-13-8-9;/h3-5,9,13H,6-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEPIQJPVFXZIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CCNC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride | |
CAS RN |
1236862-17-1 |
Source


|
| Record name | 3-(2,3-Dimethoxyphenyl)pyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(naphthalen-2-yl)methanone](/img/structure/B2813058.png)

![2-Amino-4-[4-(dimethylamino)piperidin-1-yl]benzonitrile](/img/structure/B2813060.png)
![4-[(3-Methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-one](/img/structure/B2813061.png)

![N-Ethyl-N-[2-[(4-hydroxycyclohexyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2813066.png)
![Methyl 2-({[3-(2-nitrophenoxy)-2-thienyl]carbonyl}amino)acetate](/img/structure/B2813071.png)
![2-Chloro-1-[2-propan-2-yl-4-(2,2,2-trifluoroethyl)piperazin-1-yl]propan-1-one](/img/structure/B2813073.png)
![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2813074.png)


![2-Chloro-N-[1-(2,5-dimethylpyrazol-3-yl)-2-oxopiperidin-3-yl]propanamide](/img/structure/B2813078.png)

![N-([2,4'-bipyridin]-4-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2813081.png)